5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-15(17(23)21-8-4-3-5-14(21)19-10)20-16(22)12-9-11(18)6-7-13(12)24-2/h3-9H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLLSYNOICYCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. This suggests that the compound may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
Based on the structure and known activities of similar compounds, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions may induce conformational changes in the target proteins, altering their activity and resulting in downstream effects.
Biochemical Pathways
Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s molecular weight (36884 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed. The presence of polar groups such as the amide and sulfonamide may also enhance water solubility, facilitating absorption and distribution.
Result of Action
Given the broad range of activities exhibited by similar indole derivatives, the compound may induce a variety of cellular responses, potentially including changes in gene expression, protein activity, and cell signaling.
Biological Activity
5-Chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (C14H14ClN3O3) is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and therapeutic applications.
- Molecular Formula: C17H14ClN3O3
- Molecular Weight: 343.77 g/mol
- Purity: Typically ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The pyrido[1,2-a]pyrimidine moiety is known for its ability to inhibit certain kinases, which are crucial in cell signaling pathways related to cancer cell proliferation.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study synthesized several derivatives and evaluated their effectiveness against various cancer cell lines. The findings showed that certain derivatives inhibited cell proliferation effectively, suggesting that the compound could serve as a lead for developing new anticancer agents .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast) | 5.0 |
| Derivative B | HeLa (Cervical) | 7.5 |
| Derivative C | A549 (Lung) | 4.0 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. It has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's .
Table 2: Enzyme Inhibition Data
Antibacterial Activity
In addition to anticancer properties, the compound exhibits antibacterial activity against various strains. Studies have demonstrated moderate to strong effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis .
Table 3: Antibacterial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 20 |
| Bacillus subtilis | 18 |
| Staphylococcus aureus | 15 |
Case Studies
- Study on Cancer Cell Lines : A recent study synthesized several benzamide derivatives including the target compound and evaluated their anticancer properties against multiple cell lines. The results indicated that some derivatives had IC50 values below 10 µM, signifying high potency against cancer cells .
- Enzyme Binding Studies : Molecular docking studies were conducted to understand the binding interactions between the compound and target enzymes like AChE. These studies provided insights into the structure-activity relationship (SAR), highlighting key interactions that contribute to inhibitory activity .
Comparison with Similar Compounds
Sulfonamide-Linked Pyridine Derivatives (Compounds 15a and 15b)
Key Differences from Compound X :
- Both 15a and 15b incorporate a sulfonamide bridge linking the benzamide core to a pyridine ring, whereas Compound X directly attaches a pyrido[1,2-a]pyrimidinyl group. This structural divergence likely alters target specificity due to differences in hydrogen bonding capacity and steric effects.
Heterocyclic Derivatives from Patent EP 3 532 474 B1
The European patent describes benzamide derivatives with diverse N-substituents, including triazolo[4,3-a]pyridinyl, pyrazinyl, and pyridazinyl groups. For example:
Comparison with Compound X :
Halogen-Substituted Analogues
- 5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide: Replaces chlorine with bromine and incorporates a benzimidazole-fused pyrimidine group. The bromine atom increases lipophilicity, which may influence membrane permeability and metabolic stability .
Comparison with Compound X :
Data Table: Structural and Pharmacological Comparison
Research Findings and Pharmacological Implications
- Scaffold Flexibility : The benzamide core accommodates diverse substituents, enabling modulation of biological activity. Sulfonamide-linked derivatives (15a/b) target carbohydrate-metabolizing enzymes, while heterocyclic variants (e.g., Compound X) may exploit fused-ring systems for enhanced target binding .
- Halogen Effects : Chloro and bromo substituents influence electronic properties and lipophilicity, impacting drug-receptor interactions and ADMET profiles .
Q & A
Q. Example Protocol :
Synthesize 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one via cyclization of 2-aminopyridine with ethyl acetoacetate in acetic acid (80°C, 12 hr) .
Chlorinate at the 5-position using POCl₃ (reflux, 4 hr), followed by methoxylation at the 2-position using NaOMe in MeOH .
Couple with 5-chloro-2-methoxybenzoyl chloride using triethylamine as a base in THF (0°C to RT, 6 hr) .
How to characterize this compound using spectroscopic and chromatographic methods?
Basic Research Question
Methodological Answer:
Spectroscopic Techniques :
Q. Chromatography :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time and peak symmetry indicate purity (>95%) .
How to design experiments to assess its stability under physiological conditions?
Advanced Research Question
Methodological Answer:
Experimental Design :
Buffer Preparation : Simulate physiological pH (e.g., pH 7.4 phosphate buffer) and temperature (37°C) .
Forced Degradation : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 70°C, 24 hr).
- Oxidative stress (3% H₂O₂, RT, 6 hr).
- Light exposure (ICH Q1B guidelines).
Analytical Monitoring : Use HPLC-PDA to track degradation products. MS/MS identifies major breakdown pathways (e.g., hydrolysis of amide bonds or oxidation of methoxy groups) .
Q. Data Interpretation :
- Calculate degradation kinetics (e.g., t₁/₂) using first-order models.
- Compare stability profiles with structural analogs to identify liability points .
What strategies resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Methodological Answer:
Root Cause Analysis :
Assay Variability : Standardize protocols (e.g., cell lines, incubation times) .
Compound Purity : Re-evaluate using orthogonal methods (e.g., NMR vs. HPLC) to exclude impurities as confounding factors .
Target Selectivity : Perform kinase profiling or proteomic screens to identify off-target effects .
Q. Statistical Approaches :
- Meta-analysis of dose-response curves (IC₅₀ values) using tools like GraphPad Prism.
- Apply multivariate regression to account for variables like solvent choice (DMSO vs. ethanol) .
How to conduct structure-activity relationship (SAR) studies focusing on the pyrido-pyrimidinone core?
Advanced Research Question
Methodological Answer:
SAR Design :
Core Modifications : Synthesize analogs with:
- Substituent variations : Replace chloro with fluoro or methyl groups.
- Ring expansion : Test pyrido[2,3-d]pyrimidinones vs. the original scaffold .
Biological Testing : Evaluate inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. Metabolic Pathways :
Q. Validation :
- Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
